ジメチルアゼレート

説明

Dimethyl azelate is not directly discussed in the provided papers. However, azelaic acid, which is closely related to dimethyl azelate, is mentioned in the context of skin treatment. Azelaic acid is a bioactive molecule used in treating acne and many skin disorders, and its transport from a viscosized microemulsion through skin has been examined .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, 5,5'-Dimethyl-3,3'-azoisoxazole is used as a heterogeneous azo reagent for the selective esterification of primary and secondary benzylic alcohols and phenols with carboxylic acids . Another synthesis method involves the reaction of pyridinium ylides with dimethyl acetylenedicarboxylate to yield dimethyl 4-thia-1-azatetracyclo[5.4.0.05,11.06,8]undeca-2,9-diene derivatives .

Molecular Structure Analysis

The molecular structure of compounds related to dimethyl azelate has been studied extensively. For example, the crystal and molecular structure of 9,9-dimethyl-9-azonia-bicyclo[6.1.0]nonane iodide has been elucidated, revealing a skewed conformation of the cyclo-octane ring . Similarly, the structure of 1,1-dimethylhydrazinium azide was determined by X-ray diffraction analysis .

Chemical Reactions Analysis

The chemical reactions involving dimethyl derivatives are diverse. The thermolysis of dimethyl 4-thia-1-azatetracyclo[5.4.0.05,11.06,8]undeca-2,9-diene derivatives in xylene yields dimethyl phthalate and thiazole derivatives . Additionally, azo-functionalised liquid crystalline dimers, which include dimethyl groups, exhibit photosensitivity and changes in mesophases upon illumination .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethyl derivatives are characterized using various spectroscopic methods and thermal behavior analysis. For instance, the thermal behavior of azo-functionalised dimers with dimethyl groups has been investigated using polarising optical microscopy and differential scanning calorimetry . The basicity behavior of a dimethyl aza-cage compound in aqueous solution has been studied using potentiometric and microcalorimetric techniques .

科学的研究の応用

免疫調節活性

ジメチルアゼレート(DEA)は、in vitroおよびin vivoの両方で、幅広い免疫調節活性を示すことが示されています 。これは、認識された脅威に対する免疫系の反応を調節または制御できることを意味し、さまざまな病気の治療に役立つ可能性があります。

インスリン抵抗性の軽減

DEAは、インスリン抵抗性を軽減することが判明しています 。インスリン抵抗性とは、体の細胞がインスリンに適切に応答せず、血糖値が高くなる状態です。これは、多くの場合、2型糖尿病の前兆となります。

栄養補助食品

DEAの薬理学的特性は、それが薬剤または栄養補助食品の両方として価値があることを示唆しています 。これは、食事摂取量を強化し、健康上の利点を提供するために使用できる可能性があることを意味します。

薬物代謝

DEAは、サルモネラ菌株における変異原性、ラット、犬、サル、およびヒト初代肝細胞における代謝、およびヒト唾液における代謝について評価されています 。これは、薬物代謝研究に用途がある可能性を示唆しています。

薬物動態

DEAの薬物動態は、ラットにおける経口投与後に研究されています 。物質の薬物動態を理解することは、薬物の開発において非常に重要であり、用量、投与経路、潜在的な副作用に影響を与えます。

物理化学的特性

作用機序

Target of Action

Dimethyl azelate, also known as dimethyl nonanedioate or nonanedioic acid dimethyl ester , is a fatty acid methyl ester It is known that azelaic acid, the parent compound of dimethyl azelate, exerts an inhibitory effect against tyrosinase, a key enzyme for the synthesis of melanin .

Mode of Action

Azelaic acid, from which dimethyl azelate is derived, is known to interact with its targets, such as tyrosinase, and cause changes in their activity . This interaction results in a reduction in the synthesis of melanin .

Biochemical Pathways

It is known that azelaic acid, the parent compound of dimethyl azelate, is involved in the metabolism of oleic acid . It’s also suggested that azelaic acid is assimilated through fatty acid degradation, with further catabolism occurring through the glyoxylate and butanoate metabolism pathways .

Pharmacokinetics

The pharmacokinetics of dimethyl azelate have been studied to some extent. It has been found that dimethyl azelate is chemically unstable in hepatocyte culture medium with a half-life of less than 1 hour and is depleted by the hepatocytes in less than 5 minutes, suggesting rapid hepatic metabolism . After oral administration of dimethyl azelate to rats, the di- and monoester were undetectable in plasma while the levels of azelaic acid increased over time, reached maximum at less than 2 hours, and declined rapidly thereafter .

Result of Action

It is known that azelaic acid, the parent compound of dimethyl azelate, can cause a reduction in the synthesis of melanin by inhibiting the enzyme tyrosinase .

Action Environment

It is known that azelaic acid, the parent compound of dimethyl azelate, can be formed endogenously from substrates such as longer-chain dicarboxylic acids and processes like the metabolism of oleic acid .

生化学分析

Biochemical Properties

It’s also rapidly depleted by hepatocytes in less than 5 minutes, suggesting rapid hepatic metabolism .

Cellular Effects

After oral administration to rats, the di- and monoester were undetectable in plasma while the levels of azelaic acid increased over time, reached maximum at less than 2 hours, and declined rapidly thereafter .

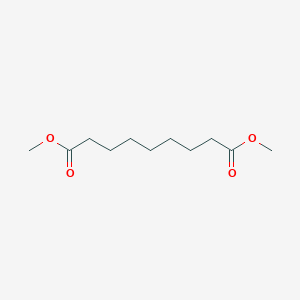

特性

IUPAC Name |

dimethyl nonanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-14-10(12)8-6-4-3-5-7-9-11(13)15-2/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUKNYVQGHETPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044807 | |

| Record name | Dimethyl nonanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1732-10-1 | |

| Record name | Dimethyl azelate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1732-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl azelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001732101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl azelate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59040 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nonanedioic acid, 1,9-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl nonanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl azelate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL AZELATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29185K7OEI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

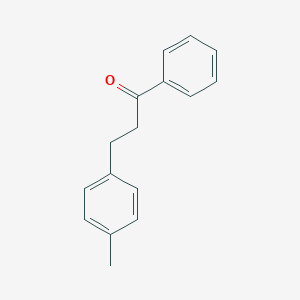

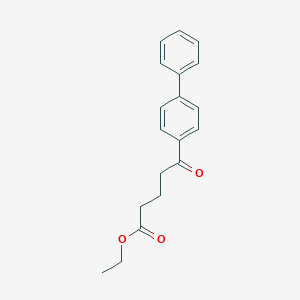

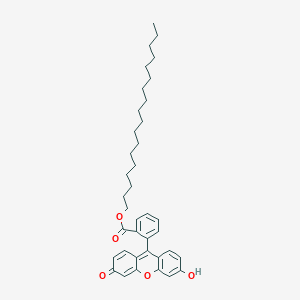

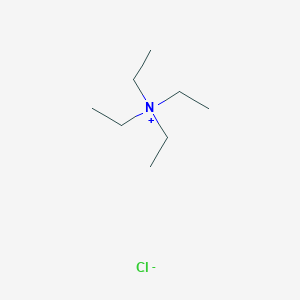

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-BroMopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B156513.png)

![3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol](/img/structure/B156521.png)